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molecular formula C15H10N2O2 B8663663 2-Phenyl-4-(pyridin-3-ylmethylidene)-1,3-oxazol-5-one

2-Phenyl-4-(pyridin-3-ylmethylidene)-1,3-oxazol-5-one

Cat. No. B8663663
M. Wt: 250.25 g/mol
InChI Key: VLVHAYVBYFGEEF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04329473

Procedure details

2-Phenyl-4-(3-pyridylmethyl)oxazolone. A mixture of 180 g of N-benzoyl glycine, 40 g of potassium bicarbonate and 400 ml of acetic anhydride was stirred until solution occurred. 3-Pyridylaldehyde (100 ml) was then added and the mixture stirred for 1 hr with maintenance of the temperature at 20°-25° C. by means of a cold water bath. The mixture was poured into 2 liters of hot water and the precipitate collected by filtration and dried to afford 2-phenyl-4-(3-pyridylmethylene)-2-oxazolin-5-one, mp 164.5° C. The material was hydrogenated in tetrahydrofuran solution over 20% palladium-on-carbon. The catalyst was removed by filtration and the solvent evaporated in vacuo to give the azlactone as a tan foam.
[Compound]
Name
2-Phenyl-4-(3-pyridylmethyl)oxazolone
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
180 g
Type
reactant
Reaction Step Two
Quantity
40 g
Type
reactant
Reaction Step Two
Quantity
400 mL
Type
reactant
Reaction Step Two
[Compound]
Name
3-Pyridylaldehyde
Quantity
100 mL
Type
reactant
Reaction Step Three
Name
Quantity
2 L
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[C:1]([NH:9][CH2:10][C:11](O)=O)(=O)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[C:14](=[O:17])(O)[O-:15].[K+].C(O[C:23](=O)[CH3:24])(=O)C>O>[C:2]1([C:1]2[O:15][C:14](=[O:17])[C:10](=[CH:11][C:2]3[CH:1]=[N:9][CH:10]=[CH:23][CH:24]=3)[N:9]=2)[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1 |f:1.2|

Inputs

Step One
Name
2-Phenyl-4-(3-pyridylmethyl)oxazolone
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
180 g
Type
reactant
Smiles
C(C1=CC=CC=C1)(=O)NCC(=O)O
Name
Quantity
40 g
Type
reactant
Smiles
C([O-])(O)=O.[K+]
Name
Quantity
400 mL
Type
reactant
Smiles
C(C)(=O)OC(C)=O
Step Three
Name
3-Pyridylaldehyde
Quantity
100 mL
Type
reactant
Smiles
Step Four
Name
Quantity
2 L
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
was stirred until solution
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the mixture stirred for 1 hr with maintenance of the temperature at 20°-25° C. by means of a cold water bath
Duration
1 h
FILTRATION
Type
FILTRATION
Details
the precipitate collected by filtration
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
product
Smiles
C1(=CC=CC=C1)C=1OC(C(N1)=CC=1C=NC=CC1)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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